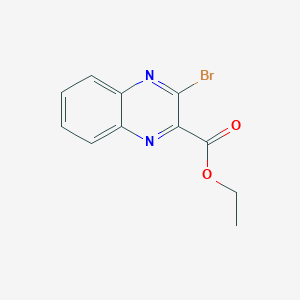

Ethyl 3-bromoquinoxaline-2-carboxylate

Description

Ethyl 3-bromoquinoxaline-2-carboxylate is a brominated quinoxaline derivative featuring an ethyl ester group at position 2 and a bromine atom at position 3 of the quinoxaline ring. Quinoxalines are nitrogen-containing heterocyclic compounds with two adjacent nitrogen atoms in a bicyclic structure, distinguishing them from quinolines (which have one nitrogen atom). This structural framework confers unique electronic and steric properties, making such compounds valuable in medicinal chemistry and materials science. The bromine substituent enhances electrophilic reactivity, while the ethyl ester group provides versatility for further chemical modifications.

Properties

IUPAC Name |

ethyl 3-bromoquinoxaline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUCQAHHQCZCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromoquinoxaline-2-carboxylate typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of quinoxaline-2-carboxylic acid with bromine in the presence of a suitable solvent, followed by esterification with ethanol to yield the ethyl ester . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of ethyl 3-bromoquinoxaline-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromoquinoxaline-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different quinoxaline derivatives.

Oxidation Reactions: Oxidation can lead to the formation of quinoxaline N-oxides.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-aminoquinoxaline derivatives, while reduction can produce quinoxaline-2-carboxylate.

Scientific Research Applications

Ethyl 3-bromoquinoxaline-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of ethyl 3-bromoquinoxaline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can facilitate binding to these targets, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| Ethyl 3-bromoquinoxaline-2-carboxylate | Quinoxaline | Br (C3), COOEt (C2) | C₁₁H₉BrN₂O₂ | ~289.11* | High electrophilicity; potential antimicrobial activity |

| Ethyl 3-amino-6-bromoquinoline-2-carboxylate | Quinoline | Br (C6), NH₂ (C3), COOEt (C2) | C₁₂H₁₁BrN₂O₂ | 295.13 | Antibacterial via topoisomerase inhibition |

| Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate | Quinoline | Br (C4), F (C8), COOEt (C2) | C₁₂H₉BrFNO₂ | 314.11 | Enhanced solubility; halogen synergy in bioactivity |

| Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-...-3-carboxylate | Quinoxaline | Cl (C3), NH- linker, COOEt (C3) | C₁₈H₁₆ClN₃O₃S | 335.82 | Dual heterocyclic system; potential kinase inhibition |

*Calculated based on analogous compounds.

Key Observations:

Quinoline derivatives (e.g., Ethyl 3-amino-6-bromoquinoline-2-carboxylate) are more lipophilic, affecting membrane permeability and pharmacokinetics .

Substituent Effects: Halogen Type and Position: Bromine at position 3 (quinoxaline) or 6 (quinoline) increases electrophilicity and reactivity in cross-coupling reactions. Fluorine in position 8 (quinoline) enhances metabolic stability . Ester vs. Carboxylic Acid: Ethyl esters improve cell permeability compared to free carboxylic acids, as seen in Ethyl 2-amino-5-bromothiophene-3-carboxylate .

Key Observations:

- Antimicrobial Potential: Brominated quinoline derivatives (e.g., Ethyl 3-amino-6-bromoquinoline-2-carboxylate) show strong antibacterial activity, suggesting Ethyl 3-bromoquinoxaline-2-carboxylate may similarly target microbial enzymes .

- Anticancer Applications: Cyano and bromine substituents in quinoline derivatives enhance cytotoxicity, implying that brominated quinoxalines could exhibit comparable effects .

Key Observations:

- Bromine as a Reactive Handle: Bromine in position 3 (quinoxaline) or 6 (quinoline) facilitates cross-coupling reactions, enabling diversification into complex molecules .

- Ester Group Versatility : Ethyl esters serve as protecting groups, allowing hydrolysis to carboxylic acids for further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.